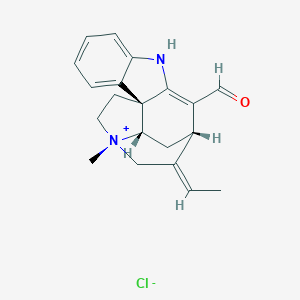

c-Curarine III chloride

Description

Historical Context and Isolation from Natural Sources

The story of Fluorocurarine chloride is intrinsically linked to the exploration of curare, a potent arrow poison used for centuries by indigenous South American communities. The scientific investigation into curare alkaloids commenced in the 19th century, laying the groundwork for the eventual isolation and characterization of numerous active compounds.

Fluorocurarine chloride is classified as a calabash-curare alkaloid. informaticsjournals.co.in This classification is based on the traditional practice of storing this type of curare in hollowed-out gourds or calabashes. accademiaxl.it These alkaloids are predominantly indole (B1671886) derivatives. accademiaxl.it The curare preparations are complex mixtures, and calabash-curare is recognized as being particularly potent. nih.gov The active principles in calabash curare are primarily derived from Strychnos species. accademiaxl.it

The primary botanical sources of calabash-curare alkaloids, including Fluorocurarine, are various species of the genus Strychnos. accademiaxl.it Strychnos toxifera is a well-known source of curare. Research has also identified C-fluorocurarine in extracts from the bark of Strychnos mitscherlischii. nih.gov Furthermore, Fluorocurarine chloride has been isolated from Vinca erecta, a perennial shrub native to Central Asia. sigmaaldrich.com In Vinca erecta, the compound is found in the root tissues.

Traditional methods for preparing curare involved boiling the bark of specific plants to create a thick, viscous paste. An early account from 1807 describes a process where young bark scrapings of the Strychnos plant, along with other plant parts, were boiled in water for two days. The resulting liquid was then strained and evaporated to produce the potent paste.

Modern laboratory extraction methods for alkaloids have evolved significantly. A general approach involves using an acidic solution (e.g., 0.1% to 1% sulfuric or hydrochloric acid) to convert the alkaloids into their more water-soluble salt forms. psu.edu Another common technique utilizes alcohol solvents like methanol (B129727) or ethanol, which can dissolve both the free base and salt forms of the alkaloids. psu.edu For separation and purification, pH gradient extraction is often employed. This method leverages the differing basicity of individual alkaloids, allowing for their selective extraction from a solution by carefully adjusting the pH. psu.edu

Significance in Chemical Biology Research

Fluorocurarine chloride's specific mode of action has made it a valuable tool in the field of chemical biology, particularly in the study of the nervous system and ion channels.

Fluorocurarine chloride functions as a non-depolarizing neuromuscular blocker. It acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the neuromuscular junction. wikipedia.org By competing with the endogenous neurotransmitter acetylcholine, it prevents the depolarization of the motor end-plate, thereby inhibiting muscle contraction. This specific and reversible antagonism makes it an ideal model compound for investigating the intricate processes of synaptic transmission and neuromuscular function. nih.govnih.gov Its action is characterized as a weak antagonist activity on the nicotinic receptor at the neuromuscular junction. sigmaaldrich.comadooq.com

The study of Fluorocurarine chloride contributes to the broader understanding of ion channel modulation. nih.govnih.gov Ion channels are crucial for a vast array of physiological processes, including neuronal signaling and muscle contraction. wikipedia.org Fluorocurarine chloride's interaction with ligand-gated ion channels, specifically the nAChR, provides a clear example of how a small molecule can modulate ion flow and cellular excitability. wikipedia.orgwikipedia.org Research into such compounds helps to elucidate the structure-function relationships of ion channels and the mechanisms by which they are regulated. wikipedia.orgfrontiersin.org The modulation of chloride channels, in particular, is a significant area of research for various physiological functions. nih.govfrontiersin.org

Data Tables

| Compound Name |

| Acetylcholine |

| C-curarine |

| C-calebassine |

| C-dihydrotoxiferine |

| Fluorocurarine chloride |

| d-tubocurarine |

| Nicotine |

| Succinylcholine |

| Toxiferine (B1239995) |

| Research Finding | Observed Effect | Source |

| Receptor Specificity | Selectively inhibits nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction with minimal muscarinic activity. | |

| Mechanism of Action | Acts as a reversible competitive antagonist at post-synaptic nicotinic receptors. | |

| Neuromuscular Effect | Functions as a non-depolarizing neuromuscular blocker, preventing muscle contraction. | |

| Ion Channel Activity | Exhibits weak antagonist activity on the nicotinic receptor at the neuromuscular junction. | sigmaaldrich.comadooq.com |

| Cellular Impact | Affects chloride ion transport and cellular excitability. |

Contributions to Alkaloid Chemistry and Pharmacology Research

Fluorocurarine chloride, a quaternary ammonium (B1175870) alkaloid, holds a significant position in the annals of chemical and pharmacological research. Originally derived from curare, its complex structure and specific biological activity have made it a valuable subject for synthetic chemists and pharmacologists alike. ontosight.ai It is the quaternary ammonium base of norfluorocurarine (B207588) (also known as vincanine), an indoline (B122111) alkaloid extracted from plants such as Vinca erecta. biomedpharmajournal.org This relationship places it within the broader family of Strychnos and related alkaloids, which have been a fertile ground for discovering complex molecular architectures and potent bioactivities. acs.org

The study of fluorocurarine chloride and its parent compound, norfluorocurarine, has contributed to a deeper understanding of alkaloid synthesis and reactivity. Norfluorocurarine serves as a critical starting material for the synthesis of various indole derivatives. Seminal synthetic work has demonstrated that norfluorocurarine can be synthesized from Wieland-Gumlich aldehyde, a degradation product of the notoriously complex alkaloid, strychnine (B123637). acs.orgubc.ca This connection highlights the intricate biogenetic and chemical relationships among these important natural products.

Research into the chemical reactions of fluorocurarine chloride has revealed specific reactivity patterns. For instance, its reduction is a key area of investigation. The controlled reduction of fluorocurarine chloride using sodium borohydride (B1222165) results in the formation of de-acetylretuline salts, demonstrating a selective transformation that preserves the core structure. researchgate.net This type of selective reaction is crucial for creating derivatives with potentially new or modified biological activities.

The structural features of fluorocurarine and its derivatives are also of significant chemical interest. Studies have shown that its derivatives can form zwitterions, which can influence properties like solubility and crystal packing. biomedpharmajournal.org

Table 1: Key Chemical Relationships and Reactions

| Feature | Description | Key Finding |

| Parent Alkaloid | Norfluorocurarine (Vincanine) | Fluorocurarine chloride is the quaternary methylate of norfluorocurarine, an alkaloid from Vinca erecta. sigmaaldrich.com |

| Synthetic Precursor | Wieland-Gumlich Aldehyde | The synthesis of norfluorocurarine can be achieved from Wieland-Gumlich aldehyde, linking it to the strychnine family of alkaloids. ubc.ca |

| Reduction Reaction | Sodium Borohydride | Reduction of fluorocurarine chloride with NaBH₄ yields de-acetylretuline salts, indicating selective modification is possible. researchgate.net |

| Structural Property | Zwitterionic Forms | Derivatives of fluorocurarine can form zwitterions, impacting their physicochemical properties. biomedpharmajournal.org |

Impact on Pharmacological Research

In pharmacology, fluorocurarine chloride is recognized primarily as a non-depolarizing neuromuscular blocker. ontosight.ai Its mechanism of action involves competitively antagonizing nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. This action prevents acetylcholine from binding to its receptor, thereby inhibiting nerve depolarization and leading to muscle relaxation.

The compound's high selectivity for nAChRs, with minimal activity at muscarinic receptors, makes it an excellent pharmacological tool for studying the intricacies of synaptic transmission. It is also classified as a short-acting, selective sympathetic ganglioblocker. sigmaaldrich.comchemicalbook.com

Research has extended to understanding its effects on ion transport. Studies indicate that fluorocurarine chloride can influence chloride ion transport and cellular excitability, which are fundamental processes in normal muscle function. Furthermore, research on its parent compound, vincanine (norfluorocurarine), has shown that it can protect vascular tissue from hypoxia-induced damage by modulating various potassium (K+) channels and calcium (Ca2+) channels, suggesting a broader potential for this class of alkaloids in cardiovascular pharmacology. biomedpharmajournal.org

Table 2: Summary of Pharmacological Research Findings

| Research Area | Finding | Significance |

| Neuromuscular Blockade | Acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). | Provides a specific tool for studying neuromuscular transmission and serves as a model for non-depolarizing muscle relaxants. |

| Receptor Selectivity | Exhibits high selectivity for nAChRs with minimal muscarinic activity. | Allows for focused investigation of nicotinic receptor pathways without confounding effects from other receptor systems. |

| Ion Channel Modulation | Affects chloride ion transport and cellular excitability. The parent alkaloid, vincanine, modulates K+ and Ca2+ channels. biomedpharmajournal.org | Highlights a mechanism of action beyond receptor antagonism and suggests potential applications in conditions related to ion channel dysfunction. |

| Ganglionic Blockade | Functions as a short-acting, selective sympathetic ganglioblocker. sigmaaldrich.com | Indicates a specific effect on the autonomic nervous system, which is a distinct area of pharmacological interest. |

The focused study of fluorocurarine chloride has thus provided valuable insights, contributing significantly to the fields of synthetic organic chemistry and neuromuscular pharmacology.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,11S,12E,14S,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3-;/t14-,18-,20+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLYOMBKQNZAED-CQLNDTFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[N@@+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22273-09-2 | |

| Record name | Curanium, 2,16,19,20-tetradehydro-4-methyl-17-oxo-, chloride (1:1), (4α,19E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22273-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincanine methochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022273092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C-CURARINE III CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MP51V55B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biosynthetic Pathways of Fluorocurarine Chloride

Elucidation of Biosynthetic Precursors and Pathways in Natural Systems

The biosynthesis of fluorocurarine, like other monoterpenoid indole (B1671886) alkaloids, is a complex process originating from fundamental metabolic building blocks. It is found in plants such as Catharanthus roseus medchemexpress.comdcchemicals.com. The pathway involves numerous enzymatic steps and key intermediates to construct the characteristic indole-based framework.

Hypothetical Intermediates in Complex Indole Alkaloid Biosynthesis

The biosynthesis of complex indole alkaloids is understood to begin with the amino acid tryptophan and the monoterpenoid secologanin. These precursors undergo a Pictet-Spengler condensation, catalyzed by strictosidine (B192452) synthase, to form strictosidine, which is the universal precursor for this entire class of compounds. From strictosidine, a series of cyclizations, rearrangements, and redox reactions lead to a vast diversity of alkaloid skeletons.

For sarpagan-type alkaloids like fluorocurarine, the pathway from strictosidine involves several hypothetical intermediates. After the deglycosylation of strictosidine, the resulting aglycone is believed to undergo a series of transformations to form the ajmaline (B190527) skeleton, which is closely related to the sarpagine (B1680780) framework. The precise sequence and nature of all intermediates are subjects of ongoing research, but key transformations include the formation of the characteristic cage-like structure.

Table 1: Key Hypothetical Intermediates in the Biosynthesis of the Fluorocurarine Core Structure

| Intermediate | Precursor(s) | Key Transformation |

|---|---|---|

| Strictosidine | Tryptamine (B22526), Secologanin | Pictet-Spengler condensation |

| Strictosidine aglycone | Strictosidine | Enzymatic deglycosylation |

| Preakuammicine | Strictosidine aglycone | Cyclization and rearrangement |

Enzymatic Transformations Leading to the Quaternary Ammonium (B1175870) Structure

A defining feature of fluorocurarine chloride is its quaternary ammonium group. In alkaloid biosynthesis, such structures are typically formed in the final steps of the pathway through the action of specific N-methyltransferase enzymes. These enzymes utilize a methyl donor, most commonly S-adenosyl-L-methionine (SAM), to add a methyl group to a tertiary amine nitrogen atom.

This methylation converts the neutral precursor molecule into a permanently charged quaternary ammonium salt. This transformation can significantly alter the molecule's chemical properties and biological activity. While the specific enzyme responsible for the final methylation of the fluorocurarine precursor has not been isolated and characterized in detail, its existence is inferred from the structure of the final product and its relationship to other related alkaloids.

Research on Shared Biosynthetic Routes with Related Alkaloids (e.g., Norfluorocurarine (B207588), Vincanine)

Fluorocurarine chloride shares a significant portion of its biosynthetic pathway with other sarpagan-type alkaloids. Its immediate precursor is believed to be norfluorocurarine (also known as vincanine). The structural relationship is straightforward: norfluorocurarine is the tertiary amine corresponding to the quaternary fluorocurarine.

The biosynthesis of these two compounds likely proceeds along an identical pathway until the final step. At this divergence point, norfluorocurarine can either accumulate as a final product or undergo N-methylation by a methyltransferase to yield fluorocurarine. The synonym "Vincanine methyl chloride" further supports this relationship, indicating that fluorocurarine is the methylated form of vincanine (norfluorocurarine) medchemexpress.comdcchemicals.comscbt.com. This shared pathway highlights the modular nature of alkaloid biosynthesis, where a common structural core can be decorated with different functional groups in the terminal steps to generate chemical diversity.

Total Synthesis Methodologies

The chemical synthesis of fluorocurarine provides a means to confirm its structure and allows for the production of analogs for further study. The molecule's complex, bridged ring system presents a significant challenge for synthetic chemists.

Pioneering Multi-Step Synthetic Routes from Fundamental Precursors (e.g., Tryptamine)

A notable total synthesis of (±)-fluorocurarine was achieved in eleven stages starting from the fundamental indole precursor, tryptamine rsc.org. This pioneering route established a viable pathway for constructing the complex polycyclic framework in the laboratory. The synthesis involves a sequence of reactions designed to build the intricate ring system step-by-step, culminating in the formation of the target molecule. The use of tryptamine, a biosynthetic precursor, creates a parallel between the laboratory synthesis and the natural pathway rsc.org.

Table 2: Overview of a Multi-Step Total Synthesis of (±)-Fluorocurarine

| Starting Material | Number of Stages | Key Strategy | Final Product | Reference |

|---|

Strategic Retrosynthetic Analysis of the Indole-Based Framework

Retrosynthetic analysis is a method used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. For fluorocurarine, the analysis begins by simplifying the quaternary ammonium salt to its tertiary amine precursor, norfluorocurarine.

The complex cage-like structure is then disconnected at strategic points. A key disconnection involves breaking the bonds that form the final rings, revealing a more linear intermediate that still contains the core indole unit. This process is continued, systematically simplifying the structure until readily available starting materials are reached. In the reported synthesis, this analysis leads back to tryptamine as the foundational building block, upon which the rest of the molecular architecture is constructed rsc.org. This strategic approach is essential for navigating the complexities of synthesizing such an intricate natural product.

Stereochemical Control and Regioselectivity in Laboratory Synthesis

The total synthesis of (±)-fluorocurarine iodide has been achieved in eleven stages starting from tryptamine. wikipedia.orgrsc.orgwikipedia.org The laboratory synthesis of fluorocurarine, a complex Strychnos alkaloid, necessitates precise control over stereochemistry and regioselectivity due to its polycyclic and stereochemically rich structure. A key challenge in the synthesis of related Strychnos alkaloids is the regioselective functionalization of the intricate carbazole (B46965) framework. acs.org For instance, in the synthesis of related alkaloids, regioselective Fischer indolization on unsymmetrical cyclic ketones has been a critical step to construct the common tetracyclic pyrrolo[2,3-d]carbazole skeleton. acs.org The regioselectivity of such reactions can be influenced by the ring systems involved and has been studied using density functional theory calculations to predict outcomes. acs.org

Stereochemical control is often established early in the synthetic sequence and carried through subsequent transformations. Strategies for achieving high stereoselectivity in the synthesis of complex alkaloids include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions where existing stereocenters direct the formation of new ones. organic-chemistry.org While specific details on the stereochemical control in the total synthesis of fluorocurarine chloride are not extensively detailed in readily available literature, the principles applied in the synthesis of other Strychnos alkaloids, such as strychnine (B123637), provide a conceptual framework. wikipedia.org These often involve diastereoselective reactions guided by the rigid conformational bias of polycyclic intermediates.

Semisynthetic Approaches from Related Natural Products

Semisynthesis from readily available, structurally similar natural products presents an alternative and often more efficient route to complex molecules like fluorocurarine chloride compared to total synthesis from simple starting materials.

Conversion Strategies from Structurally Analogous Alkaloids (e.g., Strychnine-to-Curarine)

The conversion of strychnine, a well-known and structurally related Strychnos alkaloid, into curarine-type alkaloids is a classic example of a semisynthetic strategy. This approach leverages the complex core structure of strychnine, which shares significant similarity with the curarine (B1221913) framework. A pivotal intermediate in this conversion is the Wieland-Gumlich aldehyde, which can be derived from strychnine through oxidative degradation. wikipedia.orgnih.gov This aldehyde serves as a versatile precursor for the synthesis of various other Strychnos alkaloids, including those with the curarine skeleton. wikipedia.orgnih.gov The biosynthetic pathway of strychnine itself involves the transformation of geissoschizine to dehydropreakuammicine, which then leads to norfluorocurarine and subsequently the Wieland-Gumlich aldehyde. nih.govwikipedia.org This natural pathway provides a blueprint for laboratory conversions.

Key Chemical Transformations (e.g., Oxidative Cleavage, Reductive Amination)

Oxidative Cleavage: A crucial step in the semisynthesis of curarine-type alkaloids from strychnine is the oxidative cleavage of specific bonds within the strychnine framework to yield the Wieland-Gumlich aldehyde. wikipedia.org This transformation effectively removes a portion of the strychnine molecule, revealing a key functional group necessary for elaboration into the curarine structure. Various oxidizing agents have been employed for this purpose over the years. wikipedia.org

Reductive Amination: Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is highly relevant in the synthesis and modification of alkaloids. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com This reaction involves the reaction of a carbonyl group (an aldehyde or a ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com In the context of fluorocurarine synthesis, reductive amination could be employed to introduce or modify amine functionalities within the molecule or its precursors. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of other functional groups. commonorganicchemistry.commasterorganicchemistry.comcommonorganicchemistry.comwikipedia.org

Methodologies for Quaternization and Halide Exchange

The conversion of a tertiary amine, such as that present in the fluorocurarine scaffold, into a quaternary ammonium salt is a fundamental transformation. This quaternization is typically achieved by alkylation of the tertiary amine with an alkyl halide, such as methyl iodide, to introduce a fourth alkyl group and a positive charge on the nitrogen atom.

Following quaternization with an iodide salt, a halide exchange reaction can be performed to replace the iodide anion with a chloride anion, yielding the final Fluorocurarine chloride. Anion exchange resins are commonly employed for this purpose. nih.gov The quaternary ammonium iodide salt is passed through a column packed with an anion exchange resin that has been pre-loaded with chloride ions. The resin selectively retains the iodide ions and releases chloride ions into the solution, resulting in the desired quaternary ammonium chloride salt. nih.gov

Chemical Transformations for Analog Generation

The generation of analogs of Fluorocurarine chloride is crucial for structure-activity relationship studies. This often involves the chemical modification of the parent molecule.

Reduction Reactions to Yield Deacetylated Derivatives (e.g., with Sodium Borohydride)

Reduction reactions are key transformations for modifying the functional groups present in the fluorocurarine molecule. For instance, if the fluorocurarine structure contains an ester or a lactam (cyclic amide) functionality, these can be reduced to yield deacetylated or related derivatives. Sodium borohydride (B1222165) (NaBH₄) is a versatile and selective reducing agent commonly used in organic synthesis. ucalgary.ca While it is most effective for the reduction of aldehydes and ketones, its reactivity can be modulated by the choice of solvent and additives to reduce other functional groups under specific conditions. ucalgary.canih.govnih.gov In the synthesis of related Strychnos alkaloids, sodium borohydride has been used for the stereoselective reduction of keto groups. nih.gov The reduction of an acetyl group (or a related ester) would typically proceed to the corresponding alcohol. The specific conditions for the reduction of any acetyl or ester groups in fluorocurarine or its precursors would need to be carefully optimized to achieve the desired deacetylated derivative without affecting other sensitive functionalities in the molecule.

Below is a table summarizing the key chemical transformations discussed:

| Transformation | Reagents/Methods | Application in Fluorocurarine Chemistry |

| Oxidative Cleavage | Various oxidizing agents | Degradation of strychnine to Wieland-Gumlich aldehyde, a precursor for curarine-type alkaloids. |

| Reductive Amination | Carbonyl compound, amine, NaBH₃CN or NaBH(OAc)₃ | Formation of C-N bonds for the construction or modification of the alkaloid framework. |

| Quaternization | Alkyl halides (e.g., methyl iodide) | Conversion of the tertiary amine in the fluorocurarine scaffold to a quaternary ammonium salt. |

| Halide Exchange | Anion exchange resin (Cl⁻ form) | Conversion of Fluorocurarine iodide to Fluorocurarine chloride. |

| Reduction | Sodium Borohydride (NaBH₄) | Reduction of carbonyl groups (e.g., ketones, esters) to yield alcohol derivatives, including deacetylated analogs. |

Exploration of Oxidative Pathways and Potential N-Oxide Derivatives

The oxidative degradation of Fluorocurarine chloride, a complex bis-quaternary indolenine alkaloid, is anticipated to primarily involve its nitrogen and carbon atoms susceptible to oxidation. While specific experimental studies on Fluorocurarine chloride are not extensively documented in publicly available literature, the chemical behavior of analogous complex alkaloids and quaternary ammonium compounds provides a strong basis for predicting its oxidative pathways.

One of the principal oxidative transformations expected for a molecule containing tertiary amine functionalities that are quaternized is the potential for reactions at adjacent carbon atoms or, if any de-alkylation were to occur, the formation of an N-oxide at the resulting tertiary amine. N-oxides are common metabolites of tertiary amine-containing alkaloids and can be formed through enzymatic or chemical oxidation. nih.govnih.gov The formation of an N-oxide would introduce a highly polar N+–O- bond, significantly altering the molecule's solubility and interaction with biological systems. nih.gov

Furthermore, radical-induced degradation is a plausible pathway, especially in the presence of reactive oxygen species (ROS). Studies on benzylic-type quaternary ammonium compounds have shown that they are susceptible to degradation by radicals. nih.gov The complex polycyclic structure of Fluorocurarine chloride contains numerous C-H bonds that could be targets for radical abstraction, initiating a cascade of oxidative reactions that could lead to ring opening and fragmentation of the intricate alkaloid skeleton. The stability of fluorinated compounds is generally higher, but the rest of the molecule contains reactive sites. nih.govnih.govmdpi.com

The potential oxidative pathways are summarized in the table below:

| Potential Oxidative Pathway | Description | Potential Products |

| Oxidation of Carbon Skeleton | Radical abstraction of hydrogen atoms from the carbon framework, followed by reaction with oxygen. | Hydroxylated derivatives, carbonyl compounds, and ring-opened products. |

| N-Dealkylation and N-Oxide Formation | Oxidative removal of one of the methyl groups from the quaternary nitrogen, followed by oxidation of the resulting tertiary amine. | Tertiary amine analogue, Formaldehyde, N-oxide derivative. |

It is important to note that the presence of the fluorine atom in Fluorocurarine chloride may influence the electron density of the molecule, potentially affecting the rates and regioselectivity of oxidative attack. nih.govmdpi.com However, without specific experimental data, these pathways remain predictive based on established chemical principles of related compounds.

Acid/Base-Mediated Degradation and Fragmentation Studies

The stability of Fluorocurarine chloride under acidic and basic conditions is dictated by the reactivity of its core functional groups: the quaternary ammonium salts and the ether linkages within its complex polycyclic structure.

Acid-Mediated Degradation:

Under acidic conditions, the ether linkages are the most probable sites of degradation. The acid-catalyzed cleavage of ethers is a well-established reaction. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The process is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophile, such as a halide ion from the acid (e.g., chloride from HCl), can attack one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Given the complexity of the Fluorocurarine chloride structure, the specific site of cleavage would depend on steric hindrance and the stability of the resulting carbocation or the susceptibility to SN2 attack. The cleavage of one or more of these ether bonds would lead to significant fragmentation of the molecule.

Base-Mediated Degradation:

In the presence of a strong base, quaternary ammonium salts are known to undergo Hofmann elimination. rsc.orgdoubtnut.com This reaction involves the abstraction of a proton from a carbon atom beta to the quaternary nitrogen, leading to the formation of an alkene and a tertiary amine as a leaving group. For Fluorocurarine chloride, this would involve the removal of a proton from one of the carbon atoms adjacent to the ethylidene bridges or other accessible beta-hydrogens, resulting in the cleavage of the polycyclic system and the formation of a less complex tertiary amine. The regioselectivity of the elimination would be influenced by the acidity of the available beta-protons and steric factors.

Fragmentation Studies:

Cleavage of the ether linkages: Leading to the loss of fragments corresponding to the oxygen-containing portions of the molecule.

Ring cleavage of the polycyclic system: Resulting in a variety of charged fragments characteristic of the intricate ring structure.

Loss of the methyl groups from the quaternary nitrogen atoms.

The fragmentation pattern would be a complex fingerprint of the molecule, with the exact masses of the fragment ions allowing for the elucidation of the different components of the structure.

A summary of the potential degradation and fragmentation pathways is presented below:

| Condition | Primary Target | Reaction Type | Potential Products |

| Acidic | Ether Linkages | Acid-catalyzed cleavage | Ring-opened fragments, alcohols, alkyl halides |

| Basic | Quaternary Ammonium Salt | Hofmann Elimination | Tertiary amines, alkenes |

| Mass Spectrometry | Various weak bonds | Fragmentation | Characteristic fragment ions from ring cleavage and loss of substituents |

Thermal Decomposition Pathways and Products

The thermal stability of Fluorocurarine chloride is intrinsically linked to the stability of its constituent functional groups, most notably the quaternary ammonium salts. The thermal decomposition of quaternary ammonium salts has been studied and is known to proceed primarily through a mechanism known as Hofmann elimination, especially in the hydroxide (B78521) form. doubtnut.comacs.org However, even with other counter-ions, thermal degradation can occur at elevated temperatures.

The central event in the thermal decomposition of Fluorocurarine chloride would be the cleavage of a carbon-nitrogen bond of the quaternary ammonium center. This process can be initiated by the abstraction of a proton from a carbon atom beta to the nitrogen, leading to the formation of a tertiary amine and an alkene. scispace.comsemanticscholar.org In the complex, rigid structure of Fluorocurarine chloride, the geometry required for a concerted E2 elimination might be constrained, potentially leading to higher decomposition temperatures or alternative fragmentation pathways.

At higher temperatures, pyrolysis of the complex alkaloid structure would be expected. scientific.netnih.govresearchgate.net This would involve a more extensive and less selective breakdown of the molecule, likely proceeding through radical mechanisms. The initial C-N bond cleavage could be followed by the fragmentation of the intricate ring system, leading to a complex mixture of smaller, volatile products. The presence of aromatic rings within the structure suggests that some of these decomposition products could be aromatic compounds.

The potential thermal decomposition products of Fluorocurarine chloride are outlined in the following table:

| Temperature Range | Decomposition Pathway | Primary Products | Secondary Products |

| Moderate | Hofmann Elimination | Tertiary amine analogs, Alkenes (from ring opening) | - |

| High (Pyrolysis) | Radical Fragmentation | Complex mixture of smaller volatile compounds, Aromatic compounds | Char residue |

Molecular Mechanisms of Action and Target Interactions

Reversible Competitive Antagonism at Post-Synaptic Nicotinic Receptors

The principal mechanism of action of Fluorocurarine chloride involves its interaction with post-synaptic nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor end-plate of skeletal muscle fibers. It functions as a competitive antagonist, meaning it vies with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the nAChR.

Fluorocurarine chloride, akin to its structural relative Alcuronium chloride, is understood to be a non-depolarizing neuromuscular blocking agent. nih.gov Its chemical structure allows it to bind to the nicotinic receptors at the neuromuscular junction without activating them. nih.gov By occupying these receptor sites, it physically obstructs acetylcholine from binding, thereby preventing the initiation of the signaling cascade that leads to muscle contraction. nih.gov This competitive inhibition is a reversible process, and the extent of the neuromuscular blockade is dependent on the relative concentrations of Fluorocurarine chloride and acetylcholine at the synaptic cleft. An increase in the concentration of acetylcholine can surmount the blocking effect of the antagonist.

Studies on analogous compounds, such as toxiferine (B1239995) and its derivatives, have provided insights into the structure-activity relationships that govern the binding affinity to muscle-type nAChRs. Research on semisynthetic analogues of toxiferine I has demonstrated that modifications to the chemical structure, such as the absence of hydroxyl groups or alterations in N-substituents, can influence the binding affinity for these receptors. For instance, certain nonhydroxylated analogues have displayed high affinity, indicating that the hydroxyl groups are not essential for binding. acs.org These findings suggest that the specific molecular architecture of Fluorocurarine chloride dictates its binding characteristics and inhibitory potency at the neuromuscular junction.

By competitively inhibiting the binding of acetylcholine to post-synaptic nicotinic receptors, Fluorocurarine chloride directly modulates the excitability of the motor end-plate. The binding of acetylcholine to nAChRs normally triggers the opening of ion channels, leading to an influx of sodium ions and depolarization of the muscle membrane, known as the end-plate potential (EPP). ukzn.ac.za If the EPP reaches a certain threshold, it generates an action potential that propagates along the muscle fiber, causing contraction.

Fluorocurarine chloride, by preventing acetylcholine binding, attenuates the generation of the EPP. nih.gov When a sufficient number of receptors are blocked, the magnitude of the EPP fails to reach the threshold required to trigger a muscle action potential. This results in a failure of neuromuscular transmission and, consequently, muscle relaxation or paralysis. The effect is a graded one; as the concentration of Fluorocurarine chloride at the neuromuscular junction increases, the amplitude of the EPP progressively decreases, leading to a reduction in the probability of muscle fiber contraction.

Molecular docking simulations would be employed to predict the preferred orientation of Fluorocurarine chloride when bound to the ligand-binding domain of the nicotinic acetylcholine receptor. These models can identify key amino acid residues within the receptor's binding pocket that form crucial interactions with the ligand, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. For example, studies on other toxiferine analogues have highlighted the importance of N-substituents in the binding affinity. acs.org

Molecular dynamics simulations can further refine the static picture provided by docking. These simulations model the dynamic behavior of the receptor-ligand complex over time, providing insights into the stability of the binding and any conformational changes that may occur in the receptor upon ligand binding. Such studies could reveal the energetic factors that favor the binding of Fluorocurarine chloride over acetylcholine and help to explain the molecular basis of its antagonistic activity.

Table 1: Key Molecular Interactions in Nicotinic Receptor Antagonism

| Interaction Type | Potential Interacting Groups on Fluorocurarine Chloride | Potential Interacting Residues on nAChR |

| Ionic Bonding | Quaternary ammonium (B1175870) group | Anionic residues (e.g., Aspartate, Glutamate) |

| Hydrogen Bonding | Hydroxyl groups (if present) | Polar amino acid residues |

| Hydrophobic Interactions | Aromatic ring structures | Nonpolar amino acid residues |

| van der Waals Forces | Entire molecule | Complementary surfaces of the binding pocket |

This table represents a generalized model of potential interactions based on the known pharmacology of similar compounds.

Ion Channel Modulation and Cellular Excitability

Beyond its primary action at the nicotinic receptor, the influence of Fluorocurarine chloride on other ion channels and cellular excitability is an area of ongoing investigation.

Direct evidence linking Fluorocurarine chloride to the modulation of chloride ion transport mechanisms is limited. However, the interplay between neuromuscular transmission and cellular excitability, which is influenced by chloride channels, is a recognized phenomenon. The skeletal muscle chloride channel, ClC-1, plays a significant role in stabilizing the resting membrane potential and dampening muscle fiber excitability.

Research has shown that inhibition of ClC-1 channels can enhance neuromuscular function, particularly in conditions where neuromuscular transmission is compromised by agents like tubocurarine, a compound with a similar mechanism of action to Fluorocurarine chloride. This suggests an indirect relationship where the state of chloride channels can influence the physiological effects of neuromuscular blocking agents. It is conceivable that alterations in chloride conductance could modulate the threshold for muscle cell excitation, thereby potentially influencing the apparent potency of Fluorocurarine chloride. However, further research is required to establish a direct interaction between Fluorocurarine chloride and chloride ion transport mechanisms.

In experimental settings, the effect of compounds like Fluorocurarine chloride on muscle cell response to stimulation is typically investigated using in vitro models of the neuromuscular junction. nih.govnih.gov These models, which can range from co-cultures of nerve and muscle cells to more complex, three-dimensional tissue-engineered constructs, allow for the controlled application of the compound and the precise measurement of muscle cell response. nih.govenuvio.com

In such models, electrical or chemical stimulation is used to evoke muscle contractions, and the inhibitory effect of Fluorocurarine chloride can be quantified by measuring the reduction in the force or frequency of these contractions. For instance, exposing a nerve-muscle preparation to Fluorocurarine chloride would be expected to decrease the muscle's contractile response to nerve stimulation in a dose-dependent manner. These experimental systems are crucial for characterizing the pharmacological profile of neuromuscular blocking agents and for understanding how they modulate the intricate process of muscle cell activation. columbia.edu

Table 2: Experimental Models for Studying Neuromuscular Blockade

| Model Type | Description | Measurable Parameters |

| Nerve-Muscle Co-culture | Primary motor neurons cultured with myotubes. | Spontaneous and evoked muscle contractions, end-plate potential amplitude. |

| Organotypic Slice Cultures | Thin slices of tissue containing intact neuromuscular junctions. | Synaptic transmission efficacy, muscle fiber action potentials. |

| Microfluidic Devices | Compartmentalized culture of neurons and muscle cells. | Axonal outgrowth, synapse formation, localized drug application effects. nih.gov |

| Isolated Nerve-Muscle Preparations | Excised nerve and muscle tissue maintained in a physiological solution. | Twitch tension, tetanus, fatigue characteristics in response to nerve stimulation. |

Comparative Analysis with Other Chloride Ion Channel Inhibitors and Alkaloids (e.g., Tubocurarine Chloride, QX 314 Chloride)

A direct comparative analysis of Fluorocurarine chloride with other compounds as a chloride ion channel inhibitor is challenging due to a lack of specific research in this area. However, a comparison of its general alkaloid class and neuromuscular effects can be made with Tubocurarine chloride, while its properties as a channel interactor can be contrasted with QX 314 Chloride, which targets a different type of ion channel.

Tubocurarine Chloride , a well-characterized benzylisoquinoline alkaloid, functions as a competitive, non-depolarizing neuromuscular blocking agent wikipedia.orghellobio.com. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction wikipedia.orghellobio.com. By competing with the endogenous neurotransmitter acetylcholine (ACh), Tubocurarine chloride prevents the depolarization of the motor end-plate, thereby inhibiting muscle contraction. Some studies also suggest that Tubocurarine may have a secondary action of blocking the ion channel associated with the nAChR itself nih.gov. It is also known to be an antagonist at GABAA and 5-HT3 receptors hellobio.com.

QX 314 Chloride , a quaternary ammonium derivative of lidocaine, is a membrane-impermeable blocker of voltage-gated sodium channels tocris.com. Unlike local anesthetics that act from the extracellular side, QX 314 must be applied intracellularly to exert its blocking effect. This property has been exploited in research to selectively block sodium channels in neurons expressing large-pore channels like TRPV1, which can allow QX 314 to enter the cell upon activation nih.gov. Its mechanism involves entering the open state of the sodium channel from the cytoplasmic side and physically occluding the pore. It has also been shown to block potassium channels tocris.comnih.gov.

| Feature | Fluorocurarine Chloride | Tubocurarine Chloride | QX 314 Chloride |

| Primary Target | Nicotinic Acetylcholine Receptors (nAChRs) in sympathetic ganglia adooq.comsigmaaldrich.comscbt.com | Nicotinic Acetylcholine Receptors (nAChRs) at the neuromuscular junction wikipedia.orghellobio.com | Voltage-gated sodium channels tocris.com |

| Mechanism of Action | Weak competitive antagonist adooq.comsigmaaldrich.com | Competitive antagonist; potential ion channel block hellobio.comnih.gov | Intracellular pore blocker tocris.com |

| Effect on Neuromuscular Transmission | Weak blockade adooq.comsigmaaldrich.com | Potent non-depolarizing blockade wikipedia.org | Indirectly, by blocking nerve action potentials when introduced intracellularly nih.gov |

| Known Chloride Channel Inhibition | Data not available | Data not available | Data not available |

| Compound Class | Alkaloid | Benzylisoquinoline alkaloid wikipedia.org | Quaternary ammonium derivative of lidocaine |

| Other Known Targets | Data not available | GABAA and 5-HT3 receptors hellobio.com | Potassium channels tocris.comnih.gov |

Broader Biomolecular Interactions and Cellular Processes

Detailed research into the broader biomolecular interactions and cellular effects of Fluorocurarine chloride is not extensively documented in available scientific literature.

Investigation of Interactions with Various Biomolecules

Beyond its established role as a weak antagonist at nicotinic acetylcholine receptors, there is a lack of specific data concerning the interaction of Fluorocurarine chloride with other biomolecules such as different receptor types, transporters, or structural proteins. Its classification as a sympathetic ganglioblocker implies a higher affinity for nAChRs in autonomic ganglia compared to the neuromuscular junction, but the molecular basis for this selectivity is not fully elucidated.

Effects on Specific Enzymatic Activities within Cellular Pathways

There is currently no available research detailing the effects of Fluorocurarine chloride on specific enzymatic activities. Many alkaloids can influence enzyme function, but the specific impact of Fluorocurarine chloride on metabolic or signaling enzymes has not been reported. The presence of a fluorine atom in its structure is noteworthy, as fluorinated compounds can sometimes act as enzyme inhibitors by mimicking natural substrates or by altering electronic properties, but this has not been demonstrated for Fluorocurarine chloride nih.govnih.gov.

Elucidation of Synaptic Functions and Neuromuscular Transmission Pathways

The primary elucidated effect of Fluorocurarine chloride on synaptic function is the blockade of neurotransmission at sympathetic ganglia adooq.comsigmaaldrich.comscbt.com. This action results from the inhibition of postsynaptic nAChRs, preventing the transmission of signals from preganglionic to postganglionic neurons.

Structure Activity Relationship Sar Studies and Theoretical Modeling

Elucidating Key Structural Determinants for Biological Activity

The biological activity of Fluorocurarine chloride is intricately linked to its distinct molecular architecture. Specific structural motifs are responsible for its interaction with ion channels and the selectivity it exhibits for its targets.

The presence of a quaternary ammonium (B1175870) group is a crucial feature for the ion channel-modulating activity of Fluorocurarine chloride and other neuromuscular blocking agents. wikipedia.org This positively charged moiety is essential for the molecule's intrinsic activity and its affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). pharmacy180.com The trimethylammonium group is generally considered optimal for maximal muscarinic and nicotinic activity. pharmacy180.com The permanent positive charge of the quaternary ammonium group facilitates a strong ionic interaction with an anionic subsite within the receptor's binding pocket. oup.com

In the context of nicotinic antagonists, the quaternary ammonium group acts as a key pharmacophoric element, enabling the molecule to bind to the receptor and competitively inhibit the binding of the endogenous neurotransmitter, acetylcholine. wikipedia.orgjove.com Studies on various bis-azaaromatic quaternary ammonium salts have demonstrated that the nature and conformation of these charged heads, along with the linker connecting them, significantly influence the potency and binding conformation at the nAChR. nih.gov For many potent neuromuscular blocking agents, the presence of two quaternary ammonium groups, as seen in compounds like pancuronium, is a common structural feature, suggesting an interaction with two receptive sites on the pentameric nAChR. oup.com The reduction of the quaternary amine to a tertiary, secondary, or primary amine typically leads to a significant decrease in activity, underscoring the importance of the permanent positive charge. pharmacy180.com

Table 1: Influence of Amine Methylation on Nicotinic Receptor Antagonist Activity

| Compound Type | Amine Functional Group | Relative Antagonist Activity |

| Fluorocurarine Analogs | Quaternary Ammonium | High |

| Tertiary Amine | Moderate to Low | |

| Secondary Amine | Low | |

| Primary Amine | Very Low |

This table illustrates the general trend observed in structure-activity relationship studies of nicotinic antagonists, where the degree of methylation of the amine group correlates with biological activity.

Indole (B1671886) alkaloids, a broad class of compounds to which Fluorocurarine chloride belongs, are known to interact with a variety of receptors, including nicotinic receptors. wikipedia.org The specific arrangement of rings and substituents within the indole framework creates a unique three-dimensional shape that complements the binding site of its target receptor. This structural rigidity can enhance binding affinity by reducing the entropic penalty upon binding.

The functional modulation of Fluorocurarine chloride's activity can be fine-tuned by the introduction of various substituents on its core structure. While specific studies on a wide range of Fluorocurarine chloride derivatives are not extensively documented in publicly available literature, general principles of medicinal chemistry and SAR studies of related curare-like compounds provide insights into potential substituent effects.

For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic rings of the indole nucleus could modulate the electronic properties of the molecule, potentially affecting its binding affinity and efficacy. Similarly, the size and lipophilicity of substituents can influence the compound's pharmacokinetic properties, such as its ability to cross biological membranes and its distribution in the body.

In the broader class of neuromuscular blocking agents, modifications to the core structure have been shown to have profound effects on potency and duration of action. For example, in aminosteroid-based neuromuscular blockers, the nature and position of acyl groups can significantly alter the pharmacological profile. It is plausible that similar modifications to the Fluorocurarine chloride scaffold would result in analogs with altered functional properties.

Table 2: Predicted Effects of Hypothetical Substituents on the Indole Ring of a Fluorocurarine Analog

| Substituent (Position) | Predicted Effect on Potency | Predicted Effect on Lipophilicity |

| -F (various) | May increase | Increase |

| -Cl (various) | May increase | Significant Increase |

| -OCH3 (various) | May increase or decrease | Moderate Increase |

| -OH (various) | May decrease | Decrease |

| -NO2 (various) | May decrease | Moderate Increase |

This table presents hypothetical predictions based on general medicinal chemistry principles and is not based on experimental data for Fluorocurarine chloride.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to correlate the structural properties of molecules with their biological activities. These models are valuable for predicting the activity of novel compounds and for gaining a deeper understanding of the molecular features that drive pharmacological effects.

Data Set Assembly: A collection of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for receptor binding or ED50 values for neuromuscular blockade) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

Enhanced QSAR models for drug-ion channel interactions have been developed that combine in vitro study parameters with physicochemical descriptors, offering a more comprehensive prediction of a compound's effects. nih.gov

The correlation of molecular descriptors with the pharmacological effects of Fluorocurarine chloride and related compounds is the cornerstone of QSAR modeling. These descriptors provide a numerical representation of the molecule's physicochemical properties.

Key molecular descriptors that are often correlated with the pharmacological effects of neuromuscular blocking agents include:

Topological Descriptors: These describe the connectivity of atoms in the molecule and can be related to its size and shape.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms and dipole moment, which are important for electrostatic interactions with the receptor.

Quantum Chemical Descriptors: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

3D Descriptors: Shape-based 3D descriptors, such as the radius of gyration and shadow indices, have been shown to be important for predicting the clinical success of drug candidates and can discriminate off-target promiscuity. nih.gov

By identifying the molecular descriptors that have the most significant correlation with pharmacological activity, researchers can gain a better understanding of the key structural features required for potent and selective neuromuscular blockade. This knowledge can then be used to guide the design of new analogs with improved therapeutic profiles.

Table 3: Common Molecular Descriptors and Their Potential Relevance to the Pharmacological Effects of Fluorocurarine Chloride

| Descriptor Class | Specific Descriptor Example | Potential Relevance |

| Constitutional | Molecular Weight | General size of the molecule |

| Topological | Wiener Index | Branching and compactness of the molecular structure |

| Geometric | Radius of Gyration | Overall shape and size in 3D space |

| Electrostatic | Dipole Moment | Polarity and potential for electrostatic interactions |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity and ability to engage in charge-transfer |

| Hydrophobicity | LogP | Membrane permeability and distribution |

This table provides examples of molecular descriptor classes and their potential importance in understanding the structure-activity relationship of compounds like Fluorocurarine chloride.

Computational Chemistry Applications in SAR Analysis

Computational chemistry provides powerful tools to elucidate the structure-activity relationships of compounds like fluorocurarine chloride, offering insights that guide the synthesis of more potent and selective analogs. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, is a key computational approach used to correlate the structural properties of molecules with their biological activities.

Key Computational Approaches:

Molecular Descriptors: QSAR models are built upon a foundation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a compound like fluorocurarine chloride, relevant descriptors would include electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Model Building and Validation: The process involves creating a dataset of fluorocurarine chloride analogs with their corresponding biological activities. Statistical methods are then employed to develop a mathematical model that links the descriptors to the observed activity. Rigorous validation of the QSAR model is essential to ensure its predictive power for new, unsynthesized analogs.

3D-QSAR and Molecular Field Analysis: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a three-dimensional understanding of the SAR. These methods generate 3D contour maps that highlight regions around the molecule where modifications to steric and electrostatic fields could lead to increased or decreased activity. For fluorocurarine chloride, this could reveal key interaction points within the binding site of the nicotinic acetylcholine receptor.

| Computational Technique | Application in Fluorocurarine Chloride SAR | Potential Insights |

| 2D-QSAR | Correlate 2D structural features with biological activity. | Identify key functional groups and topological features essential for activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Analyze the 3D steric and electrostatic fields. | Visualize favorable and unfavorable interaction regions for receptor binding. |

| Molecular Docking | Predict the binding mode and affinity within the nAChR. | Elucidate specific amino acid interactions and guide modifications. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-receptor complex. | Understand the stability of binding and conformational changes upon binding. |

Rational Design of Fluorocurarine Chloride Analogs

The rational design of new analogs of fluorocurarine chloride aims to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This process is heavily informed by SAR data and computational modeling.

Derivatization involves the chemical modification of the core fluorocurarine chloride structure to probe its interaction with the target receptor and to modulate its biological effects.

Common Derivatization Strategies:

Modification of Quaternary Ammonium Groups: The positively charged nitrogen atoms are crucial for interaction with the anionic sites of nicotinic receptors. Altering the steric bulk around these groups can influence binding affinity and selectivity.

Introduction of Fluorine or Chlorine Atoms: The strategic placement of halogen atoms can significantly impact a molecule's electronic properties, lipophilicity, and metabolic stability. For instance, introducing fluorine can block sites of metabolism and enhance binding through favorable electrostatic interactions.

| Derivatization Site | Potential Modification | Expected Impact on Biological Activity |

| Quaternary Nitrogen | Varying alkyl substituents | Modulate binding affinity and selectivity for nAChR subtypes. |

| Aromatic Rings | Introduction of electron-withdrawing or -donating groups | Alter electronic interactions with the receptor. |

| Core Scaffold | Ring expansion, contraction, or substitution | Change molecular shape and conformational flexibility. |

Achieving high specificity for a particular subtype of nicotinic acetylcholine receptor is a primary goal in the design of new analogs. The structural diversity among nAChR subtypes offers opportunities for designing subtype-selective ligands.

Key Design Principles:

Exploiting Subtype-Specific Residues: High-resolution structures of different nAChR subtypes can reveal differences in the amino acid composition of their binding sites. Analogs can be designed to form specific interactions with residues present only in the target subtype.

Allosteric Modulation: Instead of competing with the endogenous ligand (acetylcholine) at the binding site, allosteric modulators bind to a different site on the receptor to enhance or inhibit its function. Designing fluorocurarine chloride analogs that act as allosteric modulators could lead to novel therapeutic mechanisms with potentially fewer side effects. The design of such modulators is a growing area of interest for nicotinic receptors mdpi.com.

The synthesis of a focused library of fluorocurarine chloride analogs is essential for validating the hypotheses generated from SAR and computational studies. These analogs serve as molecular probes to investigate the mechanism of action and to map the functional topology of the receptor binding site.

Synthetic Approaches and Goals:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of analogs by systematically combining different building blocks.

Structure-Function Studies: By systematically altering specific functional groups on the fluorocurarine chloride molecule and observing the effect on biological activity, researchers can deduce the role of each part of the molecule in receptor binding and activation. High-resolution structural information of nAChRs is critical for this purpose nih.gov.

Probing Ligand-Receptor Interactions: Analogs can be synthesized with photoaffinity labels or radioactive isotopes to covalently label the binding site, allowing for its identification and characterization.

Advanced Analytical Methodologies for Fluorocurarine Chloride Research

Chromatographic Separation Techniques

Chromatography is indispensable for the separation and purification of Fluorocurarine chloride from complex mixtures, as well as for its quantitative determination. High-performance and ultra-performance liquid chromatography are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for determining the purity of Fluorocurarine chloride and for its quantification in various matrices. neopharmlabs.com A reversed-phase HPLC method is typically developed for this purpose, offering excellent resolution and sensitivity. The method's parameters are optimized to ensure a sharp, symmetrical peak for the main compound, well-separated from any potential impurities or degradation products.

A typical HPLC method for the analysis of Fluorocurarine chloride would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the gradient or isocratic elution tailored to achieve the desired separation. Purity is assessed by calculating the peak area percentage of Fluorocurarine chloride relative to the total area of all observed peaks.

Table 1: Illustrative HPLC Method Parameters for Fluorocurarine Chloride Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (UV) |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particle sizes to achieve faster, more efficient, and higher-resolution separations. nih.gov The development of a UPLC method for Fluorocurarine chloride focuses on leveraging these advantages for high-throughput analysis and improved sensitivity, which is particularly beneficial for detecting trace-level impurities. researchgate.net

Method development in UPLC involves the systematic optimization of several key parameters, including the choice of stationary phase, mobile phase composition and pH, gradient slope, flow rate, and column temperature. labrulez.comnih.gov The goal is to achieve baseline separation of the main peak from all impurities in the shortest possible run time. The reduced solvent consumption of UPLC also makes it a more environmentally friendly and cost-effective technique. nih.gov

Table 2: Comparison of Typical HPLC and UPLC Method Characteristics

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 4.6 x 150 mm | 2.1 x 50 mm |

| Typical Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Typical Run Time | 15-30 min | 1-5 min |

| Peak Resolution | Good | Excellent |

| Solvent Consumption | High | Low |

When impurities or degradation products are detected during analytical HPLC or UPLC runs, their structural identification is essential. Preparative HPLC is the technique of choice for isolating these compounds in sufficient quantities (milligrams to grams) for subsequent spectroscopic analysis. waters.com The process involves scaling up an optimized analytical method to a larger column with a greater stationary phase capacity.

The primary objective is to maximize throughput while maintaining the resolution required to obtain highly pure fractions of the target impurities. This often involves optimizing the sample loading, flow rate, and gradient profile. waters.com Mass-directed fraction collection can be employed to selectively isolate compounds based on their mass-to-charge ratio, enhancing the efficiency of the isolation process. waters.com

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of Fluorocurarine chloride, confirming its identity, stereochemistry, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to verify the backbone integrity and determine the relative stereochemistry of Fluorocurarine chloride.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number, chemical environment, and coupling of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. nih.govresearchgate.net The presence of fluorine in a compound can introduce complexity due to ¹⁹F-¹³C and ¹⁹F-¹H coupling. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH), helping to establish spin systems within the molecule. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly with the carbon atoms to which they are attached, providing unambiguous C-H one-bond connectivities. epfl.chprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for connecting different spin systems and assigning quaternary (non-protonated) carbons. epfl.chprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This through-space correlation is vital for determining the relative stereochemistry and conformation of the molecule. wordpress.com

Table 3: NMR Experiments and Their Role in Fluorocurarine Chloride Characterization

| Experiment | Information Provided | Purpose |

| ¹H NMR | Proton chemical shifts, integrations, multiplicities | Identifies proton environments and neighboring protons |

| ¹³C NMR | Carbon chemical shifts | Identifies unique carbon atoms and their type (CH₃, CH₂, CH, C) |

| COSY | ¹H-¹H correlations | Maps proton-proton coupling networks |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons |

| HMBC | ¹H-¹³C multiple-bond correlations | Assembles the carbon skeleton and assigns quaternary carbons |

| NOESY | ¹H-¹H through-space correlations | Determines relative stereochemistry and conformation |

Mass Spectrometry (MS) is a fundamental technique used to determine the molecular weight of Fluorocurarine chloride and to gain insight into its structure.

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound, confirming its identity.

Impurity Detection: When coupled with a chromatographic technique (LC-MS), mass spectrometry serves as a highly sensitive and selective detector for identifying co-eluting impurities that may not be resolved by UV detection.

Fragmentation Studies (MSⁿ): Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a specific ion (e.g., the molecular ion of Fluorocurarine chloride) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure and connectivity. nist.gov Analyzing these fragmentation pathways helps to confirm the integrity of the molecular backbone and can be used to characterize the structure of unknown impurities or degradation products. researchgate.net

Table 4: Illustrative Mass Spectrometry Data for Fluorocurarine Chloride

| Analysis Type | Ion Mode | Measured m/z | Information Obtained |

| Accurate Mass (HRMS) | ESI+ | 307.1805 [M]⁺ | Confirms elemental formula of C₂₀H₂₃N₂O⁺ |

| MS/MS Fragmentation | ESI+ | 292.1569 | Loss of a methyl group (-CH₃) |

| MS/MS Fragmentation | ESI+ | 279.1856 | Loss of an ethyl group (-C₂H₅) |

| MS/MS Fragmentation | ESI+ | 251.1543 | Further fragmentation of the core structure |

UV-Vis Spectroscopy for Quantitative Analysis and Purity Assessment

UV-Vis spectroscopy is a valuable analytical technique for the quantitative analysis and purity assessment of Fluorocurarine chloride. This method is predicated on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance of a solution is directly proportional to the concentration of the absorbing species in that solution, a relationship described by the Beer-Lambert law.

For the quantitative analysis of Fluorocurarine chloride, a pure standard of the compound is used to prepare a series of solutions of known concentrations. The absorbance of each of these standard solutions is then measured at the wavelength of maximum absorbance (λmax). This λmax is a characteristic property of the compound's chromophores, which are the parts of the molecule that absorb light. A calibration curve is subsequently constructed by plotting the absorbance values against the corresponding concentrations of the standard solutions. This curve, which should be linear within a specific concentration range, serves as a reference for determining the concentration of Fluorocurarine chloride in unknown samples. By measuring the absorbance of the sample solution at the same λmax and interpolating from the calibration curve, the concentration of Fluorocurarine chloride can be accurately determined.

It is important to note that while UV-Vis spectroscopy is a powerful tool, its specificity can be limited. Different compounds with similar chromophoric systems may exhibit overlapping spectra, making it challenging to distinguish between them without the use of complementary analytical techniques. Therefore, for comprehensive purity profiling, UV-Vis spectroscopy is often used in conjunction with other methods like high-performance liquid chromatography (HPLC).

A common approach for the quantitative analysis of alkaloids, a class of compounds to which Fluorocurarine chloride belongs, involves reaction with a dye such as bromocresol green (BCG) to form a colored complex that can be measured spectrophotometrically. nih.govresearchgate.netphytojournal.com This method enhances sensitivity and allows for determination even in complex matrices. The principle involves the formation of a yellow complex between the alkaloid and BCG at a specific pH, which is then extracted into an organic solvent like chloroform (B151607) and measured at its λmax. researchgate.net

The following table provides a hypothetical example of data that could be generated for a quantitative analysis of Fluorocurarine chloride using UV-Vis spectroscopy.

| Concentration (µg/mL) | Absorbance at λmax |

| 2 | 0.150 |

| 4 | 0.305 |

| 6 | 0.448 |

| 8 | 0.602 |

| 10 | 0.755 |

Derivatization Strategies for Enhanced Analytical Detection

Application of Precolumn Derivatizing Reagents (e.g., 9-Fluorenylmethoxycarbonyl Chloride, FMOC-Cl)

Precolumn derivatization involves reacting the analyte with a derivatizing reagent before its introduction into the analytical system, such as a high-performance liquid chromatography (HPLC) column. A widely used reagent for this purpose, particularly for compounds containing primary or secondary amine groups, is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

Fluorocurarine chloride, possessing amine functionalities, is a suitable candidate for derivatization with FMOC-Cl. The reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of FMOC-Cl, leading to the formation of a stable, highly fluorescent derivative. This derivatization is particularly advantageous for several reasons:

Enhanced Detection: The FMOC group is a strong chromophore and fluorophore. This means that the resulting derivative will exhibit strong UV absorbance and fluorescence, allowing for detection at much lower concentrations than the underivatized compound. This is especially beneficial when analyzing samples with trace amounts of Fluorocurarine chloride.

Improved Chromatographic Properties: The derivatization process can alter the polarity and size of the analyte, which can lead to better separation from other components in the sample matrix during chromatography. The nonpolar nature of the FMOC group can improve retention on reversed-phase HPLC columns.

The choice of derivatizing reagent is critical and depends on the functional groups present in the analyte and the desired detection method. For amines, other reagents such as dansyl chloride and dabsyl chloride are also commonly used.

Optimization of Derivatization Conditions (e.g., pH, temperature, reaction time, reagent concentration)